

Spectroscopic Profile of 2-Methyloxan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloxan-4-one

Cat. No.: B170226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyloxan-4-one** (also known as 2-methyltetrahydro-4H-pyran-4-one). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methyloxan-4-one**.

These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar ketone-containing heterocyclic compounds.

Molecular Structure:

Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [\[1\]](#)

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.2-1.4	Doublet	3H	-CH ₃
~2.2-2.6	Multiplet	2H	-C(=O)-CH ₂ -
~3.4-3.8	Multiplet	2H	-O-CH ₂ -
~3.9-4.2	Multiplet	1H	-O-CH(CH ₃)-
~2.0-2.3	Multiplet	2H	-CH(CH ₃)-CH ₂ -C(=O)-

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~208-212	C	C=O (Ketone)
~70-75	CH	-O-CH(CH ₃)-
~65-70	CH ₂	-O-CH ₂ -
~45-50	CH ₂	-C(=O)-CH ₂ -
~40-45	CH ₂	-CH(CH ₃)-CH ₂ -C(=O)-
~20-25	CH ₃	-CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~1715-1735	Strong	C=O stretch (ketone)
~1100-1000	Strong	C-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
114	Moderate	[M] ⁺ (Molecular Ion)
99	High	[M - CH ₃] ⁺
86	Moderate	[M - C ₂ H ₄] ⁺
71	Moderate	[M - C ₂ H ₃ O] ⁺
58	High	[C ₃ H ₆ O] ⁺
43	Very High	[C ₂ H ₃ O] ⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Methyloxan-4-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard one-pulse sequence is used to acquire the free induction decay (FID).
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:

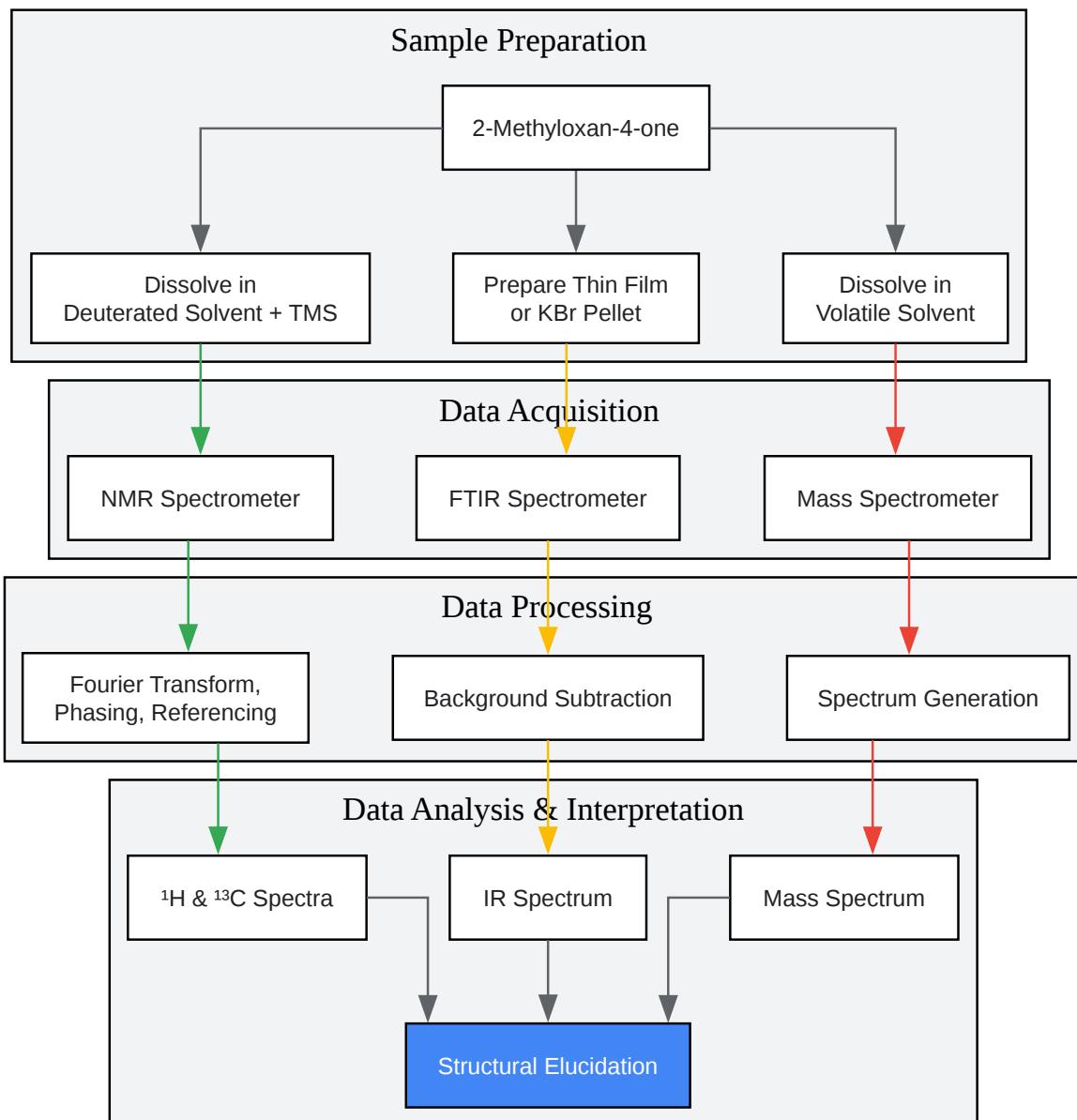
- A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum.
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired FIDs are processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
 - The sample is placed in the spectrometer's beam path.
 - The IR spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, the


sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused at a low flow rate.

- **Ionization:** Electron ionization (EI) is a common method for the analysis of small organic molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyloxan-4-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyltetrahydro-4H-pyran-4-one | C6H10O2 | CID 10374434 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyloxan-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170226#spectroscopic-data-of-2-methyloxan-4-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com